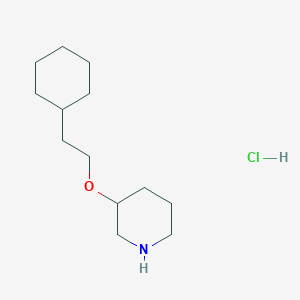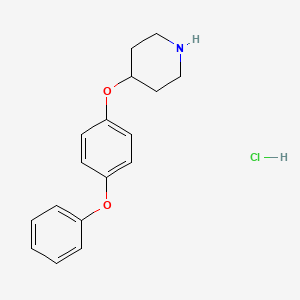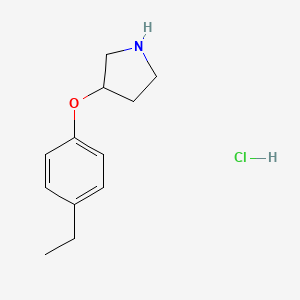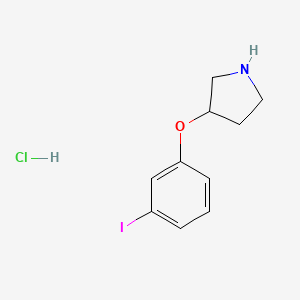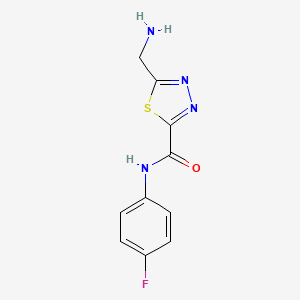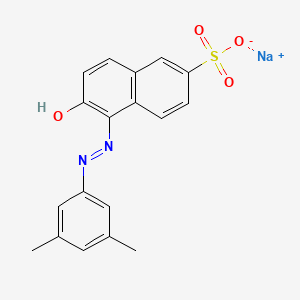
艳丽橙H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brilliant Orange H, also known as Acid Orange 17, is a synthetic azo dye widely used in various industries. It is characterized by its vibrant orange hue and is primarily utilized in textile dyeing, leather processing, and as a colorant in food and cosmetics. The compound’s chemical formula is C18H15N2NaO4S, and it is known for its high solubility in water and stability under various conditions .
科学研究应用
Brilliant Orange H has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques to study reaction mechanisms and kinetics.
Biology: The dye is employed in histological staining to highlight cellular structures and in microbiology to differentiate between different types of bacteria.
Medicine: Brilliant Orange H is used in diagnostic assays and as a marker in various medical imaging techniques.
Industry: Beyond its use in textiles and leather, the dye is also used in the production of colored plastics, inks, and coatings
准备方法
The synthesis of Brilliant Orange H involves several chemical reactions, starting with the diazotization of 2,4-dimethylaniline. This intermediate is then coupled with 6-hydroxynaphthalene-2-sulfonic acid to form the final azo dye. The reaction conditions typically include acidic environments and controlled temperatures to ensure high yield and purity .
Industrial production methods for Brilliant Orange H often involve large-scale batch processes. The raw materials, including naphthalic anhydride, ammonia water, sodium hydroxide, and various other chemicals, are reacted under specific conditions to produce the dye. The process includes steps such as ammonification, oxidation rearrangement, hydrolysis, diazotization, and brominated cyclization .
化学反应分析
Brilliant Orange H undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using agents like hydrogen peroxide, leading to the breakdown of the azo bond and decolorization.
Reduction: Under reducing conditions, such as with sodium dithionite, the azo bond is cleaved, resulting in the formation of aromatic amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions but generally include simpler aromatic compounds and amines .
作用机制
The mechanism of action of Brilliant Orange H primarily involves its interaction with various substrates through its azo and sulfonic acid groups. These interactions can lead to changes in the physical and chemical properties of the substrates, such as color changes in textiles or the highlighting of specific cellular structures in biological tissues. The molecular targets and pathways involved are largely dependent on the specific application and the environment in which the dye is used .
相似化合物的比较
Brilliant Orange H can be compared with other azo dyes such as Reactive Brilliant Orange X-GN and Remazol Brilliant Orange 3R. While all these dyes share similar structural features, including the azo bond, they differ in their specific functional groups and applications. For instance:
Reactive Brilliant Orange X-GN: Primarily used in textile dyeing with high reactivity towards cellulose fibers.
Remazol Brilliant Orange 3R: Known for its high solubility and stability, used in various industrial applications.
Brilliant Orange H stands out due to its versatility and wide range of applications across different fields, making it a unique and valuable compound in both scientific research and industrial processes.
属性
CAS 编号 |
52749-23-2 |
|---|---|
分子式 |
C18H15N2NaO4S |
分子量 |
378.4 g/mol |
IUPAC 名称 |
sodium;5-[(2,3-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N2O4S.Na/c1-11-4-3-5-16(12(11)2)19-20-18-15-8-7-14(25(22,23)24)10-13(15)6-9-17(18)21;/h3-10,21H,1-2H3,(H,22,23,24);/q;+1/p-1 |
InChI 键 |
LZGQLYPCTLDNCI-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+] |
规范 SMILES |
CC1=C(C(=CC=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+] |
Key on ui other cas no. |
52749-23-2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


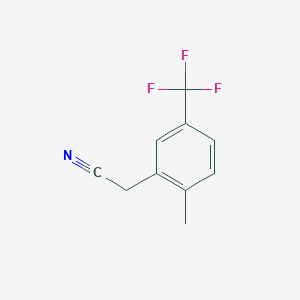
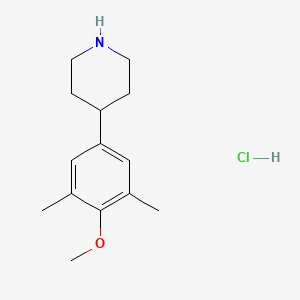
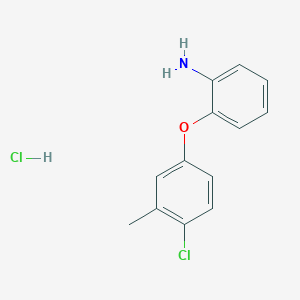
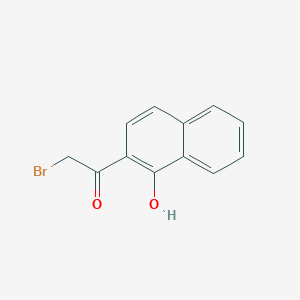
![3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1451092.png)
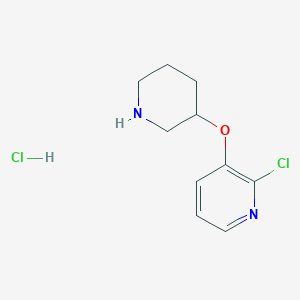
![N-[2-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451094.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B1451095.png)
![[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1451096.png)
